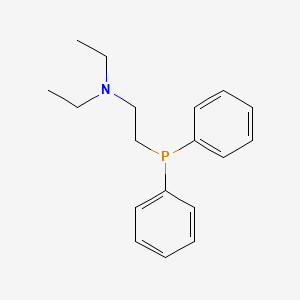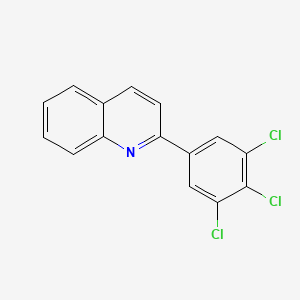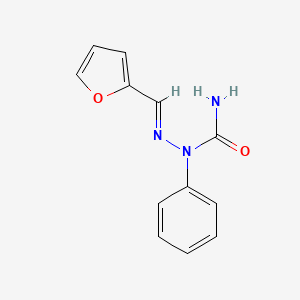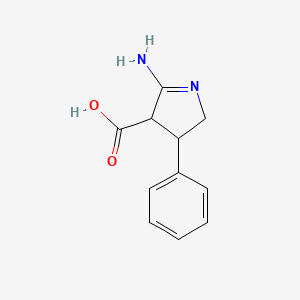
N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine typically involves the reaction of 5,8-dimethoxy-2-methylquinoline with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time to optimize the yield and minimize impurities. Purification steps such as crystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dibutyl-5,8-dimethoxyquinolin-4-amine
- N,N-Dibutyl-2-methylquinolin-4-amine
- 5,8-Dimethoxy-2-methylquinolin-4-amine
Uniqueness
N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
66890-19-5 |
|---|---|
Molekularformel |
C20H30N2O2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
N,N-dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C20H30N2O2/c1-6-8-12-22(13-9-7-2)16-14-15(3)21-20-18(24-5)11-10-17(23-4)19(16)20/h10-11,14H,6-9,12-13H2,1-5H3 |
InChI-Schlüssel |
PQIRIMPNPFBSMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC(=NC2=C(C=CC(=C12)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


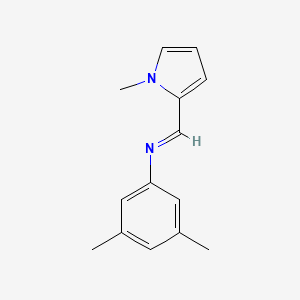
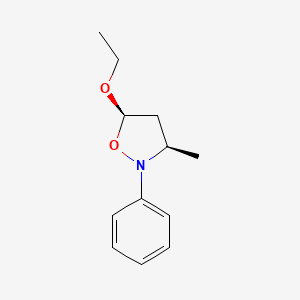
![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)

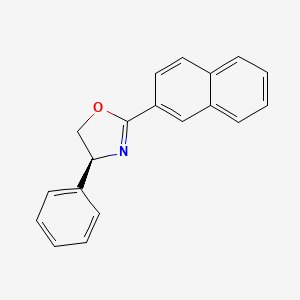
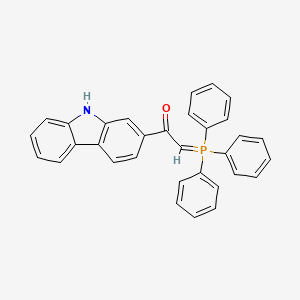
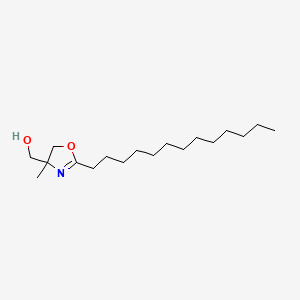
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)
